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Compound of Interest

Compound Name: (2,6-Dichlorobenzyl)boronic acid

Cat. No.: B1393385

Boronic acids and their derivatives are foundational pillars in contemporary organic chemistry,
primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming
reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] While arylboronic
acids have been extensively studied, their benzylic counterparts, such as (2,6-
Dichlorobenzyl)boronic acid, offer a unique gateway to C(sp?)-C(sp?3) linkages, introducing a
flexible, non-planar methylene spacer that is of profound interest in medicinal chemistry for
scaffold hopping and exploring new intellectual property space.

The specific substitution pattern of (2,6-Dichlorobenzyl)boronic acid is not trivial. The ortho,
ortho-dichloro substitution provides significant steric hindrance around the benzylic carbon.
This steric shield can influence reaction kinetics and selectivity in coupling reactions, a feature
that can be strategically exploited to control outcomes in complex syntheses. Furthermore, the
electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the
aromatic ring, impacting both reactivity and the physicochemical properties of downstream
products. This guide will dissect the synthesis, properties, and critical applications of this
specific reagent, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical and Structural Characteristics

(2,6-Dichlorobenzyl)boronic acid is a white to off-white solid at room temperature. Like many
boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, a boroxine,
particularly in the solid state or under dehydrating conditions.[3] This equilibrium is important to
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consider, as it can affect solubility and reactivity. Rehydration to the monomeric acid form
typically occurs readily in the presence of water or protic solvents.

Property Value Source(s)
CAS Number 1072946-39-4 [4][5][6]
Molecular Formula C7H7BCI202 [4107118]
Molecular Weight 204.85 g/mol [41[6]

MDL Number MFCD11053805 [4]

Spectroscopic Signature: While a dedicated spectrum for this specific compound is not publicly
available, its structure allows for predictable spectroscopic features:

e 1H NMR: Expect a singlet for the benzylic protons (-CH2-) and a multiplet system for the
three aromatic protons, characteristic of a 1,2,3-trisubstituted benzene ring.

e 13C NMR: Signals for the benzylic carbon, the boron-bound aromatic carbon, the two
chlorine-bound carbons, and the remaining aromatic carbons would be observed. Data from
the analogous 2,6-dichlorobenzyl alcohol can provide a reference for expected chemical
shifts of the substituted ring.[9][10]

o 1B NMR: A broad singlet is expected, with a chemical shift that is highly sensitive to the
coordination state of the boron atom (trigonal vs. tetrahedral) and the pH of the medium.[11]

Synthesis Methodologies: A Practical Perspective

The synthesis of benzylboronic acids can be approached through several established routes.
The choice of method is often dictated by the availability of starting materials, functional group
tolerance, and scalability requirements.

Pathway 1: Grighard Reagent Formation and Borylation

This classic and robust method involves the reaction of a benzyl halide with magnesium to form
a Grignard reagent, which is then quenched with a trialkyl borate ester.[12] This pathway is
advantageous due to the low cost of the reagents and its straightforward execution.
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The causality here is clear: the highly nucleophilic carbon of the Grignard reagent readily
attacks the electrophilic boron atom of the borate ester. A critical consideration is the need for
strictly anhydrous conditions to prevent the quenching of the Grignard reagent by protic
contaminants.
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Caption: Grignard-based synthesis workflow.
Experimental Protocol: Grignard Synthesis

o System Validation: This protocol is self-validating. The successful formation of the Grignard
reagent can be qualitatively confirmed by a color change and exotherm. The final product is
validated by standard analytical techniques (NMR, LC-MS) against a reference standard or
expected spectral data.

o Materials:

o 2,6-Dichlorobenzyl chloride (1.0 eq)

o

Magnesium turnings (1.2 eq), activated

[e]

Anhydrous Tetrahydrofuran (THF)

o

Triisopropyl borate (1.5 eq)

[¢]

Hydrochloric acid (2M aqueous solution)

[e]

lodine crystal (catalytic)
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e Procedure:

o Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck flask
equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium
turnings and a single crystal of iodine.

o Grignard Initiation: Add a small portion of a solution of 2,6-dichlorobenzyl chloride in
anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction,
evidenced by the disappearance of the iodine color and bubble formation.

o Grignard Formation: Once initiated, add the remaining 2,6-dichlorobenzyl chloride solution
dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue
stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard
reagent.

o Borylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of
triisopropyl borate in anhydrous THF dropwise, maintaining the internal temperature below
-60 °C. The choice of low temperature is critical to prevent over-addition and side
reactions.

o Quench and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to
room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench by
adding 2M HCI. This step hydrolyzes the borate ester to the desired boronic acid.

o Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous
layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude
product can be purified by recrystallization or silica gel chromatography.

Pathway 2: Palladium-Catalyzed Miyaura Borylation

For substrates where Grignard formation is problematic (e.g., due to incompatible functional
groups), the Miyaura borylation offers a powerful alternative.[13] This reaction couples an
organic halide with a diboron reagent, such as bis(pinacolato)diboron (Bzpinz), under palladium
catalysis. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired,
though it is often used directly in subsequent coupling reactions.[14]
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The premier application for (2,6-Dichlorobenzyl)boronic acid is the Suzuki-Miyaura cross-
coupling, a cornerstone of modern synthesis for constructing C-C bonds.[15] The reaction
couples the boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a
palladium catalyst and a base.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice
of catalyst (ligand), base, and solvent is crucial and interdependent. The base is required to
activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key
transmetalation step.

Pd(0)L.
Catalyst

R2-B(OH)2 Base (e.g., K2CO3)

R-X
(Aryl Halide)

Oxidative

Addition [R*-B(OH)s]~

R1-R2

, ~ Co
[R2B(OH)s]~(from Boronic Acid + Base) Coupled Product)

[Transmetalationj

Reductive
Elimination
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Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

o System Validation: This protocol's success is validated by the consumption of starting

materials and the formation of the desired coupled product, monitored by TLC or LC-MS.

The identity and purity of the final product are confirmed by NMR and mass spectrometry.

o Materials:

o

[¢]

[e]

o

[¢]

[e]

(2,6-Dichlorobenzyl)boronic acid (1.2 eq)

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

Palladium(ll) acetate (Pd(OACc)z, 2 mol%)

SPhos (4 mol%)

Potassium phosphate (KsPOas, 2.0 eq)

Toluene/Water (10:1 v/v)

e Procedure:

Reactor Setup: To a reaction vial, add the aryl bromide, (2,6-Dichlorobenzyl)boronic
acid, and potassium phosphate.

Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving
Pd(OAc)2 and SPhos in a small amount of the toluene. The ligand choice (SPhos) is
deliberate; bulky, electron-rich phosphine ligands are known to promote the oxidative
addition and reductive elimination steps for challenging substrates.

Reaction Assembly: Add the catalyst solution to the main reaction vial. Add the
toluene/water solvent mixture.

Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the
solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and
deactivate the Pd(0) catalyst.
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o Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS.

o Workup and Purification: Upon completion, cool the reaction to room temperature, dilute
with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography

on silica gel.
Parameter Typical Condition Rationale
Precursors to the active Pd(0)
Catalyst Pd(OAc)z / Pdz(dba)s )
species.
) Bulky, electron-rich phosphines
Ligand SPhos, XPhos, P(t-Bu)s ]
accelerate key catalytic steps.
Activates the boronic acid to
Base K3POs4, K2COs, Cs2C0s3 form the boronate "ate"
complex.
] Solubilizes reactants; water
Toluene, Dioxane, THF (often o ) ]
Solvent _ can aid in base dissolution and
with water) - )
facilitate the catalytic cycle.
Provides thermal energy to
Temperature 60 -110 °C

overcome activation barriers.

Role in Drug Discovery and Development

The boronic acid functional group is more than just a synthetic handle; it is a validated
pharmacophore. Several FDA-approved drugs, including the proteasome inhibitors Bortezomib
and Ixazomib, and the B-lactamase inhibitor Vaborbactam, feature a boronic acid moiety.[16]
[17] This group can form reversible covalent bonds with the catalytic serine or threonine
residues in the active sites of certain enzymes, leading to potent and specific inhibition.[18]

(2,6-Dichlorobenzyl)boronic acid serves as a valuable building block for synthesizing novel
drug candidates. The 2,6-dichlorophenyl moiety can engage in halogen bonding or occupy
hydrophobic pockets within a target protein, while the benzylboronic acid portion provides a
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vector to position the key boron atom for interaction with the enzyme's active site. The C(sp?)
linker introduces conformational flexibility, allowing the molecule to adopt an optimal binding
pose.

Stability, Handling, and Storage

Handling: As with most chemical reagents, (2,6-Dichlorobenzyl)boronic acid should be
handled in a well-ventilated fume hood, using appropriate personal protective equipment
(gloves, safety glasses).

Stability: Boronic acids are generally stable solids. However, they can undergo
protodeboronation (loss of the B(OH)z group) under harsh acidic or basic conditions or at
elevated temperatures, especially in the presence of water.[19] Benzylboronic acids can be
particularly susceptible to this process. For long-term stability and ease of handling, conversion
to a more robust boronate ester, such as a pinacol or neopentyl glycol ester, is often
recommended.[20]

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong
oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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